Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate
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Overview
Description
Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate is an organic compound that belongs to the class of isonicotinates. This compound is characterized by the presence of a chloro group, a methoxybenzylamino group, and a methyl ester group attached to an isonicotinic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate typically involves a multi-step process. One common method includes the reaction of 2-chloroisonicotinic acid with 4-methoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide intermediate. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of new amine or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-6-((4-methoxyphenyl)amino)isonicotinate
- Methyl 2-chloro-6-((4-methoxybenzyl)amino)benzoate
- Methyl 2-chloro-6-((4-methoxybenzyl)amino)pyridine
Uniqueness
Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate is a compound of significant interest in medicinal chemistry, particularly due to its structural characteristics and biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₅H₁₅ClN₂O₃ and a molecular weight of approximately 306.74 g/mol. Its structure includes a chloro group, a methoxybenzyl amino group, and an isonicotinate backbone, which contribute to its unique chemical reactivity and biological profile.
Biological Activity Overview
The compound belongs to the class of nicotinic acid derivatives, which are known for various biological activities, including enzyme inhibition. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in nicotinic acid metabolism. This property makes it a candidate for further exploration in therapeutic contexts.
Research indicates that compounds with similar structures often interact with biological targets through the inhibition of key enzymatic pathways. For instance, the compound's structural features allow it to engage effectively with target sites, potentially disrupting metabolic processes. This mechanism is particularly relevant in cancer research, where enzyme inhibitors can play a crucial role in controlling cell proliferation.
Case Studies and Research Findings
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is vital for developing anti-cancer therapies as it targets the dynamic process of microtubule formation necessary for cell division .
- Antitumor Activity : In vivo studies have shown that structurally related compounds exhibit significant antitumor activity by inducing apoptosis in cancer cells. These findings suggest that this compound could possess similar properties, warranting further investigation into its efficacy against various cancer types .
- Inhibition of KDM4A Enzymatic Activity : Research has identified other isonicotinate derivatives as inhibitors of lysine demethylase enzymes (KDMs), which are implicated in cancer progression. The ability of these compounds to inhibit KDM4A suggests a potential pathway for this compound to influence gene expression and tumor growth .
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl nicotinate | Methyl ester of nicotinic acid | Used for muscle pain relief |
Methyl 2-chloro-6-hydroxynicotinate | Hydroxynicotinic derivative | Exhibits different reactivity due to hydroxyl group |
6-Hydroxynicotinic acid | Nicotinic acid derivative | Important precursor for various derivatives |
This compound | Isonicotinate derivative | Potential enzyme inhibitor with unique structural features |
Properties
Molecular Formula |
C15H15ClN2O3 |
---|---|
Molecular Weight |
306.74 g/mol |
IUPAC Name |
methyl 2-chloro-6-[(4-methoxyphenyl)methylamino]pyridine-4-carboxylate |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-12-5-3-10(4-6-12)9-17-14-8-11(15(19)21-2)7-13(16)18-14/h3-8H,9H2,1-2H3,(H,17,18) |
InChI Key |
ZTPDQQAZFAXYKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CC(=C2)C(=O)OC)Cl |
Origin of Product |
United States |
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